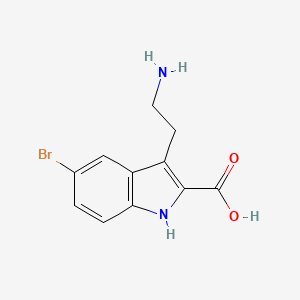

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by functionalization to introduce the amino-ethyl, bromo, and carboxylic acid groups. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the types and connectivity of atoms in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino-ethyl and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. The bromine atom could also be reactive, particularly in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity/basicity, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen

Oligomerization of Indole Derivatives

Research on indole derivatives, like 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid, includes the study of oligomerization processes. For instance, Mutulis et al. (2008) explored the reaction of indole derivatives with thiols, leading to various adducts and dimeric or trimeric structures. This type of research is fundamental for understanding the chemical behavior and potential applications of indole derivatives in various fields, including material science and pharmaceuticals (Mutulis et al., 2008).

Synthesis of Diversified Indoles

Gupta et al. (2011) and Arigela et al. (2014) have contributed to the synthesis methods of diversified indole compounds. These methods involve multi-component reactions that yield complex indole structures, which could be crucial for developing new pharmaceuticals or materials (Gupta et al., 2011); (Arigela et al., 2014).

Structural Elucidation and Synthesis

The structural elucidation and synthesis of indole derivatives are crucial for their application in scientific research. For example, Xing (2010) synthesized and determined the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a process essential for understanding the compound's properties and potential uses (Xing, 2010).

Development of Antiviral Compounds

The research by Ivashchenko et al. (2014) delves into the synthesis of novel indole derivatives and their potential antiviral activities. Such studies are significant for developing new treatments against various viral infections (Ivashchenko et al., 2014).

Indole Derivatives in Anti-inflammatory and Analgesic Applications

Sondhi et al. (2007) explored the synthesis of indole derivatives with potential anti-inflammatory and analgesic activities. This research highlights the importance of indole compounds in medicinal chemistry, especially for pain management and reducing inflammation (Sondhi et al., 2007).

Wirkmechanismus

Target of Action

It is structurally similar to serotonin, a neurotransmitter that plays a key role in various physiological states . Therefore, it might interact with the same or similar targets as serotonin.

Mode of Action

Given its structural similarity to serotonin, it might interact with serotonin receptors, leading to changes in neuronal signaling

Biochemical Pathways

If it acts similarly to serotonin, it could influence pathways related to mood, cognition, reward, learning, memory, and numerous physiological processes .

Result of Action

If it acts similarly to serotonin, it could have wide-ranging effects on mood, cognition, reward, learning, memory, and numerous physiological processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVYWTHMYHGKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

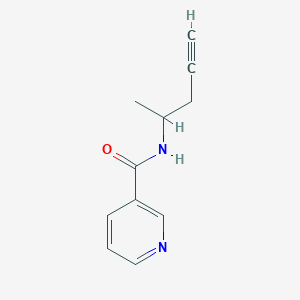

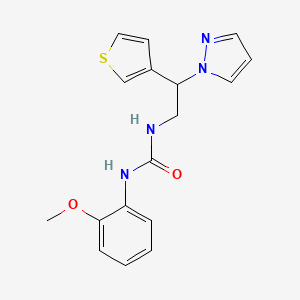

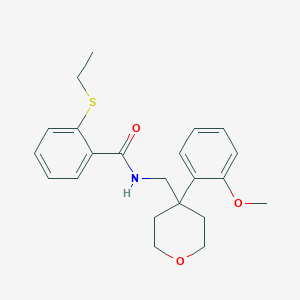

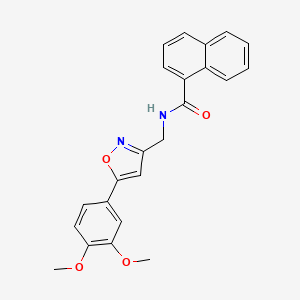

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)

![Methyl 4-fluoro-3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)

![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)